molecular formula C15H18FNO5S B2410875 4-({2,6-Dioxaspiro[4.5]decan-9-yl}carbamoyl)benzene-1-sulfonyl fluoride CAS No. 2094063-21-3

4-({2,6-Dioxaspiro[4.5]decan-9-yl}carbamoyl)benzene-1-sulfonyl fluoride

Cat. No.: B2410875
CAS No.: 2094063-21-3
M. Wt: 343.37
InChI Key: QJVOZMPYVNQCMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({2,6-Dioxaspiro[4.5]decan-9-yl}carbamoyl)benzene-1-sulfonyl fluoride is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry, materials science, and chemical biology. The presence of both sulfonyl fluoride and spirocyclic moieties in its structure makes it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({2,6-Dioxaspiro[4.5]decan-9-yl}carbamoyl)benzene-1-sulfonyl fluoride typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the employment of more efficient catalysts and reagents to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The sulfonyl fluoride group is highly reactive towards nucleophiles, making the compound suitable for various substitution reactions. Common nucleophiles include amines, alcohols, and thiols.

    Oxidation and Reduction: The spirocyclic core can undergo oxidation and reduction reactions, although these are less common due to the stability of the spirocyclic structure.

    Hydrolysis: The sulfonyl fluoride group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

    Substitution Products: Depending on the nucleophile, products can include sulfonamides, sulfonate esters, and sulfonothioates.

    Hydrolysis Products: The major product is benzene-1-sulfonic acid.

Scientific Research Applications

Chemistry

In chemistry, 4-({2,6-Dioxaspiro[4.5]decan-9-yl}carbamoyl)benzene-1-sulfonyl fluoride is used as a building block for the synthesis of more complex molecules. Its reactivity towards nucleophiles makes it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a covalent inhibitor. The sulfonyl fluoride group can form stable covalent bonds with serine and cysteine residues in proteins, making it useful for enzyme inhibition studies.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents. The ability to modify the spirocyclic core and the sulfonyl fluoride group allows for the design of molecules with specific biological activities.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-({2,6-Dioxaspiro[4.5]decan-9-yl}carbamoyl)benzene-1-sulfonyl fluoride involves the formation of covalent bonds with target proteins. The sulfonyl fluoride group reacts with nucleophilic residues (e.g., serine, cysteine) in the active

Properties

IUPAC Name

4-(2,6-dioxaspiro[4.5]decan-9-ylcarbamoyl)benzenesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO5S/c16-23(19,20)13-3-1-11(2-4-13)14(18)17-12-5-7-22-15(9-12)6-8-21-10-15/h1-4,12H,5-10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJVOZMPYVNQCMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCOC2)CC1NC(=O)C3=CC=C(C=C3)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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